6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide
説明
6-Ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with ethoxy and carboxamide groups. The carboxamide moiety is linked to an azetidine ring, which is further fused to a triazolopyridazine system.
特性
IUPAC Name |
6-ethoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-4-27-16-8-5-13(19-21-16)17(26)23(3)12-9-24(10-12)15-7-6-14-20-18-11(2)25(14)22-15/h5-8,12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJBAQFLHJZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways could be affected.
生物活性
The compound 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a complex organic molecule characterized by its unique structural features that include multiple heterocyclic rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety connected to an azetidine structure through a methyl bridge. The presence of diverse functional groups suggests a potential for varied biological interactions and pharmacological effects.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhances solubility |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Similar heterocyclic nature |
The uniqueness of 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .
Research on related compounds suggests various mechanisms through which these molecules exert their biological effects. For instance:
- Kinase Inhibition : Many triazole derivatives act as inhibitors of specific kinases involved in cancer progression. They often bind to the ATP-binding site of the kinase domain, disrupting signaling pathways critical for tumor growth .
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens by disrupting cellular processes or inhibiting enzyme activity .
Case Studies
Several studies have focused on the pharmacological effects of compounds related to 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide :
- Anticancer Activity : A study demonstrated that a compound with a similar triazole structure exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Research indicated that derivatives containing the triazole ring showed potent activity against resistant strains of bacteria and fungi. The mechanism was attributed to the inhibition of key metabolic enzymes .
類似化合物との比較
Comparison with Similar Compounds
Spectroscopic and Structural Analysis
highlights NMR-based structural comparisons of analogous compounds. For example, compounds 1 and 7 exhibit chemical shift differences in regions corresponding to substituent positions (e.g., regions A: 39–44 ppm, B: 29–36 ppm). The target compound’s azetidine-triazolopyridazine moiety would likely introduce distinct shifts in these regions due to the electron-withdrawing triazole and the constrained azetidine ring, altering the local chemical environment .
| Feature | Target Compound | Quinazoline 7n | CAS 1005612-70-3 |
|---|---|---|---|
| Core Structure | Pyridazine + triazolopyridazine | Quinazoline | Pyrazolo[3,4-b]pyridine |
| Key Substituents | Ethoxy, azetidine-linked carboxamide | Aminopyridyl, methyl/p-tolyl | Ethyl-methyl-pyrazole, phenyl |
| Molecular Weight (Da) | ~450 (estimated) | 342.1 | 374.4 |
| Synthetic Yield | Not reported | 79.8% | Not reported |
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound likely increases logP compared to hydroxyl- or amine-substituted analogues, improving membrane permeability.
- Solubility : The carboxamide and azetidine groups may enhance aqueous solubility relative to purely aromatic systems like quinazolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
